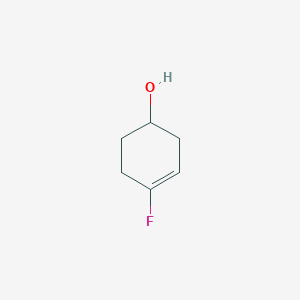

4-Fluorocyclohex-3-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9FO |

|---|---|

Molecular Weight |

116.13 g/mol |

IUPAC Name |

4-fluorocyclohex-3-en-1-ol |

InChI |

InChI=1S/C6H9FO/c7-5-1-3-6(8)4-2-5/h1,6,8H,2-4H2 |

InChI Key |

LLNFXIRTWCUXJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CCC1O)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluorocyclohex 3 En 1 Ol and Analogues

Direct Fluorination Strategies on Cyclohexene (B86901) Skeletons

Direct fluorination methods introduce a fluorine atom onto a pre-existing cyclohexene ring system. These approaches are often favored for their atom economy and can be achieved through electrophilic, nucleophilic, or related activation protocols.

Electrophilic Fluorination Approaches toward 4-Fluorocyclohex-3-en-1-ol and Related Structures

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an alkene, with a reagent that delivers an electrophilic fluorine species ("F+"). alfa-chemistry.comscripps.edu This method is a cornerstone for the synthesis of organofluorine compounds. wikipedia.org A variety of N-F reagents, which are generally more stable and safer to handle than elemental fluorine, have been developed for this purpose. scripps.eduwikipedia.org Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). alfa-chemistry.comntu.edu.sg

The mechanism of electrophilic fluorination is a subject of ongoing discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org In the context of cyclohexene derivatives, the reaction of the double bond with an electrophilic fluorine source would generate a fluorinated carbocation intermediate. Subsequent capture of this intermediate by a nucleophile, such as water or an alcohol, would yield the desired fluorinated alcohol. The regioselectivity and stereoselectivity of this process are critical considerations. For instance, the electrophilic fluorination of glycals with Selectfluor-type reagents leads to selective fluorination at the 2-position with concomitant nucleophilic addition at the anomeric center. nih.gov

| Reagent Type | Examples | Key Features |

| N-F Reagents | N-fluorobenzenesulfonimide (NFSI), Selectfluor® | Economical, stable, and safer alternatives to F2. alfa-chemistry.comwikipedia.org |

| Xenon Derivatives | Xenon difluoride (XeF2) | Used in specific applications for electrophilic fluorination. |

Nucleophilic Fluorination Methodologies for Cyclic Olefins

Nucleophilic fluorination introduces a fluoride (B91410) ion (F-) into a molecule, typically by displacing a leaving group or opening a strained ring. While fluoride is a challenging nucleophile due to its high charge density and strong solvation, several strategies have been developed to overcome these limitations. ucla.edu These methods often involve the use of fluoride salts, such as potassium fluoride (KF) or cesium fluoride (CsF), in combination with phase-transfer catalysts or in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion. rsc.orgorganic-chemistry.org

For cyclic olefins, nucleophilic fluorination can be achieved through multi-step sequences. One approach involves the epoxidation of the double bond followed by ring-opening with a fluoride source. For example, pyridinium poly-hydrogen fluoride has been used for the convenient production of fluorohydrins from epoxides under mild conditions. researchgate.net This method is applicable to both aliphatic and aromatic epoxides. researchgate.net The regioselectivity of the ring-opening is a key factor, often influenced by steric and electronic effects.

| Fluoride Source | Promoter/Solvent | Application |

| Potassium Fluoride (KF) | Quaternary ammonium salts | Solid-state aromatic nucleophilic fluorination. rsc.org |

| Cesium Fluoride (CsF) | Ionic liquids (e.g., [bmim][BF4]) | Nucleophilic fluorination without byproducts. organic-chemistry.org |

| Pyridinium poly-hydrogen fluoride | - | Hydrofluorination of epoxides. researchgate.net |

Halofluorination and Related Electrophilic Activation Protocols for Cyclohexene Derivatives

Halofluorination is a process that introduces both a halogen (chlorine, bromine, or iodine) and a fluorine atom across a double bond. This reaction typically proceeds through a halonium ion intermediate, which is then attacked by a fluoride source. organic-chemistry.org The reaction is regioselective, generally following Markovnikov's rule, and results in anti-addition of the halogen and fluorine atoms. organic-chemistry.orgorganic-chemistry.org For instance, the halofluorination of cyclohexene using trihaloisocyanuric acids and HF-pyridine yields vicinal halofluoroalkanes with anti-addition stereochemistry. organic-chemistry.org

This methodology provides a route to halofluorinated cyclohexanes, which can then be further transformed into this compound through subsequent elimination and substitution reactions. The choice of halogen and reaction conditions can influence the outcome and yield of the reaction.

Deoxyfluorination Applications in Fluorinated Alcohol Synthesis

Deoxyfluorination is a powerful method for converting alcohols into alkyl fluorides. cas.cnsigmaaldrich.comnih.gov This transformation involves the activation of the hydroxyl group to create a good leaving group, followed by displacement with a fluoride ion. nih.gov A wide range of deoxyfluorination reagents have been developed, including diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and more modern reagents like PyFluor and AlkylFluor, which offer improved safety and functional group tolerance. cas.cnscientificupdate.com

While typically used to convert saturated alcohols, deoxyfluorination can be strategically applied in the synthesis of unsaturated fluorinated alcohols. For example, a diol precursor on a cyclohexene scaffold could be selectively monofluorinated using a deoxyfluorination reagent. Alternatively, a visible-light photoredox-catalyzed deoxyfluorination of activated alcohols with an electrophilic fluorine source like Selectfluor® offers a complementary approach, particularly for secondary and tertiary alcohols. nih.govscientificupdate.com

| Reagent | Key Features | Typical Substrates |

| Diethylaminosulfur trifluoride (DAST) | Widely used, but with safety concerns. cas.cnscientificupdate.com | Primary and secondary alcohols. |

| Deoxo-Fluor® | A safer alternative to DAST. cas.cnnih.gov | Primary and secondary alcohols. |

| PyFluor | Thermally stable with reduced elimination side products. organic-chemistry.org | Broad range of alcohols. |

| Selectfluor® (with photoredox catalysis) | Radical-mediated, suitable for challenging substrates. nih.govscientificupdate.com | Secondary and tertiary alcohols. |

Indirect Synthetic Routes via Strategic Precursor Modification

Indirect routes to this compound involve the synthesis of a functionalized cyclohexane (B81311) precursor, followed by chemical transformations to introduce the double bond and the fluorine atom at the desired positions.

Chemical Transformations from Fluorocyclohexanones (e.g., 4-Fluorocyclohexan-1-ol as a precursor to 4-fluorocyclohexanone)

An important indirect pathway to this compound involves the use of 4-fluorocyclohexanone as a key intermediate. This ketone can be synthesized from various starting materials, including the oxidation of 4-fluorocyclohexan-1-ol. google.com For example, the oxidation of 4-fluorocyclohexan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane (B109758) yields 4-fluorocyclohexanone. google.com

Once 4-fluorocyclohexanone is obtained, it can be converted to the target molecule through a two-step process:

Reduction of the carbonyl group: The ketone can be selectively reduced to the corresponding alcohol, 4-fluorocyclohexan-1-ol, using a variety of reducing agents.

Introduction of the double bond: A subsequent elimination reaction, such as dehydration or dehydrohalogenation of a suitable derivative, can introduce the double bond at the 3-position, yielding this compound.

This strategic approach allows for greater control over the placement of the functional groups and can be advantageous when direct fluorination methods are not feasible or lead to undesired side products.

Ring-Opening Reactions Leading to Fluorinated Cyclohexanol Derivatives

The synthesis of fluorinated cyclohexanol derivatives can be effectively achieved through the ring-opening of cyclic precursors, such as epoxides. These reactions are valuable for creating functionalized carbon-carbon bonds. arkat-usa.org The ring-opening of epoxides typically requires Lewis acidic conditions or strong nucleophiles to proceed. arkat-usa.org However, fluorinated alcohols themselves can act as powerful promoters for these transformations, enhancing the electrophilic activation of the epoxide. arkat-usa.org

One common method involves the use of reagents like triethylamine trihydrofluoride (Et3N·3HF) to open epoxycyclohexane derivatives. The regio- and stereoselectivity of these reactions are highly dependent on the structure of the epoxide and the acidity of the HF reagent, which can favor either an SN1 or SN2 pathway. researchgate.net For example, the reaction of styrene oxide with indole proceeds cleanly in trifluoroethanol (TFE) to yield the ring-opened product, demonstrating the utility of fluorinated solvents in promoting such reactions. arkat-usa.org

Another approach involves the ring-opening of highly fluorinated cyclopropanes. These reactions, often conducted with halogens at elevated temperatures, can provide a general synthesis for 1,3-dihalopolyfluoropropanes, which can be precursors to more complex fluorinated structures. nih.gov For instance, hexafluorocyclopropane reacts with halogens like chlorine, bromine, or iodine at 150-240°C to produce the corresponding 1,3-dihalo-hexafluoropropanes in good yields. nih.gov While not directly producing cyclohexanols, these methods highlight the principle of ring-opening to install fluorine atoms and create functionalized aliphatic chains that could potentially undergo subsequent cyclization.

A more direct route involves the chemo- and regioselective ring-opening of 2,3-epoxyesters bearing fluorine-containing substituents. These reactions, when treated with various nucleophiles, proceed via an SN2 mechanism to afford 2-substituted 3-hydroxyesters, often with high anti-selectivity. beilstein-journals.org This strategy demonstrates a controlled method for introducing both a hydroxyl group and another functional group adjacent to a fluorinated carbon center. beilstein-journals.org

Biocatalytic Strategies for Stereoselective Fluorinated Cyclic Compound Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of stereochemically defined fluorinated compounds, offering high selectivity under mild reaction conditions. Engineered enzymes can catalyze transformations that are often challenging to achieve with traditional chemical methods. nih.govresearchgate.net

Ene reductase enzymes, for example, have been utilized for the first biocatalytic asymmetric synthesis of alkyl fluorides through the reduction of α-fluoroenones and α-fluoroenoates. chemrxiv.org This method allows for the reduction of a wide range of substrates with high yield and selectivity. Notably, the geometry of the starting alkene ((Z) or (E)) can determine which enantiomer of the chiral fluoroalkane is produced. chemrxiv.org This approach could be applied to cyclic α-fluoroenones to produce chiral fluorinated cyclohexanones, which are direct precursors to this compound upon reduction.

Engineered myoglobin-based catalysts have also been developed for the stereoselective synthesis of mono- and gem-difluoro cyclopropanes. nih.govresearchgate.net These biocatalysts facilitate carbene transfer reactions with excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.), enabling transformations not currently accessible via chemocatalysis. nih.gov While focused on cyclopropanes, this research showcases the potential of engineering metalloproteins to create highly selective C-F bond-forming reactions on cyclic systems. researchgate.net The principles demonstrated could be extended to other cyclic structures, including cyclohexene systems, to install fluorine with high stereochemical precision.

These biocatalytic methods provide a valuable route to key fluorinated building blocks for medicinal chemistry and drug discovery, expanding the range of accessible carbene-mediated transformations. researchgate.net

Stereoselective Synthesis of this compound and its Stereoisomers

Achieving stereocontrol in the synthesis of this compound and its stereoisomers is critical, as the biological activity of such molecules is often dependent on their three-dimensional structure. This requires precise control over the formation of stereocenters, including the carbon bearing the fluorine atom.

Enantioselective Approaches for the Construction of Chiral Fluorinated Cyclohexenols

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Organocatalysis has proven to be a particularly effective strategy for constructing chiral fluorinated cyclic compounds. For instance, primary-secondary diamine catalysts have been used to catalyze asymmetric Robinson annulations to synthesize fluorinated chiral cyclohexenones with two adjacent stereogenic centers. nih.gov One of these is a fluorinated quaternary chiral center, and the products are formed with excellent enantioselectivities and diastereoselectivities. nih.gov These cyclohexenone products can then be stereoselectively reduced to the corresponding chiral fluorinated cyclohexenols.

Another powerful technique is the enantioselective fluorocyclization of alkenes. Using chiral catalysts, it's possible to construct fluorinated heterocycles like tetrahydrofurans and pyrrolidines containing a tertiary carbon–fluorine stereocenter with high enantiomeric excess (up to 96% ee). acs.org While not directly forming a cyclohexenol (B1201834), this methodology demonstrates the principle of creating a chiral C-F bond within a cyclic framework through an enantioselective process.

| Catalyst Type | Reaction | Product Type | Enantioselectivity (ee) |

| Primary-Secondary Diamine | Asymmetric Robinson Annulation | Fluorinated Chiral Cyclohexenones | Excellent nih.gov |

| Chiral Iodine(III) Catalyst | Oxidative Fluorocyclization | Fluorinated Tetrahydrofurans | Up to 96% acs.org |

| Dirhodium Complex | Cyclopropanation | Trifluoromethyl-substituted cyclopropanes | 88–98% organic-chemistry.org |

Diastereoselective Control in Fluorination Reactions on Cyclic Substrates

Diastereoselective control is crucial when a molecule already contains one or more stereocenters and a new one is being created. The goal is to control the relative spatial arrangement of these centers. Catalyst-controlled diastereoselectivity has been demonstrated in the fluorination of chiral allylic amines, enabling the preparation of compounds with three contiguous stereocenters. nih.gov

In the context of cyclic substrates, fluorination reactions must overcome the challenge of differentiating between the two faces of the ring. Asymmetric fluorinations on various cyclic substrates have been achieved using chiral copper catalysts, such as (S,S)‐L1‐Cu(OTf)2. researchgate.net The versatility of such protocols allows for the fluorination of a broad range of substrates while maintaining high enantioselectivity. researchgate.net

Furthermore, the synthesis of alkyl fluorinated compounds bearing multiple contiguous stereogenic centers is a significant challenge. researchgate.net Methods that can predictably control the diastereoselectivity of fluorination on a pre-existing cyclic scaffold are highly valuable. For example, a recyclable fluorous bifunctional catalyst has been used for a one-pot synthesis of complex cyclohexanols bearing six contiguous stereocenters, including a fluorinated tertiary carbon, with high diastereomeric ratios (>20:1 dr). researchgate.net

Catalytic Applications in Stereocontrolled Fluorocyclohexenol Synthesis (Organo- and Transition-Metal Catalysis)

Both organocatalysis and transition-metal catalysis are instrumental in the stereocontrolled synthesis of fluorinated cyclic compounds.

Organocatalysis: As mentioned, primary-secondary diamines are effective organocatalysts for synthesizing fluorinated cyclohexenones enantioselectively. nih.gov This approach is part of a broader class of reactions where small organic molecules catalyze stereoselective transformations. Recyclable fluorous bifunctional catalysts, combining functionalities like a Cinchona alkaloid and a thiourea group, have been developed for complex, one-pot cascade reactions that produce highly functionalized and stereochemically rich fluorinated cyclohexanols. researchgate.net

| Catalyst System | Reaction Type | Key Feature |

| Primary-Secondary Diamines | Robinson Annulation | Forms fluorinated quaternary chiral centers. nih.gov |

| Recyclable Fluorous Cinchona Alkaloid | Quadruple Cascade Reaction | One-pot synthesis of cyclohexanols with six stereocenters. researchgate.net |

| Dirhodium Complexes | Cyclopropanation | High enantioselectivity for fluorinated cyclopropanes. organic-chemistry.org |

| I(I)/I(III) Catalysis | 1,4-Fluorofunctionalization of Dienes | Creates a stable tertiary C-F bond. nih.gov |

Sustainable and Environmentally Conscious Synthetic Considerations in Fluorination

The increasing focus on green chemistry has prompted a re-evaluation of synthetic methods for producing fluorinated compounds. researchgate.net While organofluorine compounds are essential in pharmaceuticals and materials science, their synthesis can be energy-intensive and generate significant waste. researchgate.netsocietechimiquedefrance.fr

A key metric for assessing the environmental impact of a chemical process is the E-factor, which measures the amount of waste produced per unit of product. Traditional fluorination methods, such as the "halex" (halogen exchange) route, can be slow, energy-demanding, and generate substantial waste. societechimiquedefrance.fr

Sustainable approaches to fluorination focus on several key areas:

Atom Economy: Direct fluorination, where a C-H bond is directly replaced by a C-F bond, is potentially very efficient in terms of atom utilization. researchgate.net

Solvent Reduction: Solvents can account for a large percentage of waste in pharmaceutical synthesis. researchgate.net Developing solvent-free or solid-state reaction protocols is a major goal. For example, a solid-state mechanochemical protocol for aromatic nucleophilic fluorination has been developed that eliminates the need for toxic, high-boiling point solvents like DMSO. rsc.org

Safer Reagents: Many traditional fluorinating agents are highly toxic or difficult to handle. Research is focused on developing safer and more cost-effective alternatives. A recently developed method uses a combination of SHC5® and potassium fluoride (KF) to synthesize sulfonyl fluorides from thiols, producing only non-toxic salts as by-products. sciencedaily.com

Catalyst Recyclability: The ability to recover and reuse catalysts, such as the fluorous catalysts used in the synthesis of complex cyclohexanols, is a key aspect of green chemistry. researchgate.net

However, the sustainability of fluorinated compounds is also linked to their persistence in the environment. societechimiquedefrance.fr Highly fluorinated molecules can be "forever chemicals" that are bioaccumulative and toxic. societechimiquedefrance.fracs.org In contrast, lightly fluorinated molecules are more likely to break down in the environment. societechimiquedefrance.fr Therefore, the design of new fluorinated compounds and their synthetic routes must consider the entire life cycle, from the sustainability of the chemical process to the ultimate fate of the molecule in the environment. acs.org

Development and Application of Per- and Polyfluoroalkyl Substances (PFAS)-Free Fluorination Reagents

The growing environmental concerns surrounding per- and polyfluoroalkyl substances (PFAS) have spurred the development of alternative, PFAS-free fluorination reagents. Traditional fluorinating agents often fall under the broad definition of PFAS, which are persistent in the environment. Consequently, research has focused on finding safer and more sustainable alternatives.

One promising PFAS-free approach involves the use of simple fluoride salts, such as caesium fluoride (CsF), as the fluorine source. uva.nl Researchers at the University of Amsterdam have pioneered a method that avoids PFAS-based reagents for the trifluoromethylation of molecules, a process that can be conceptually extended to other fluorination reactions. uva.nlchemistryworld.com This methodology utilizes a packed-bed flow reactor containing the caesium fluoride salt. Precursor molecules are then passed through this reactor, where efficient fluorination occurs due to the high surface area of the salt and enhanced mixing within the flow system. uva.nlsciencedaily.com This strategy provides an environmentally benign route to fluorinated compounds. sciencedaily.com

For the synthesis of allylic fluorides like this compound, electrophilic fluorinating agents are commonly employed. wikipedia.orgalfa-chemistry.com Reagents such as Selectfluor, while not simple fluoride salts, represent another class of N-F reagents that are pivotal in modern organic synthesis. wikipedia.orgscripps.edu Electrophilic fluorination of alkenes with reagents like Selectfluor can provide direct access to allylic fluorides, often with high regioselectivity. researchgate.net The reaction is believed to proceed through the formation of a cationic intermediate, which is then attacked by a fluoride ion. researchgate.net

The table below summarizes various fluorination reagents and their potential application in the synthesis of fluorinated cyclohexene derivatives.

| Reagent Family | Specific Reagent | Potential Application | Key Features |

| Alkali Fluoride Salts | Caesium Fluoride (CsF) | Nucleophilic fluorination | PFAS-free, environmentally benign, suitable for flow chemistry. uva.nl |

| N-F Reagents | Selectfluor | Electrophilic allylic fluorination | Commercially available, effective for direct fluorination of alkenes. researchgate.net |

| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | Electrophilic fluorination | Economical, stable, and safe reagent with high electrophilicity. alfa-chemistry.com |

| Deoxyfluorinating Agents | Deoxofluor / XtalFluor-E | Fluorination of alcohols/epoxides | Used for ring-opening of epoxides to form fluorohydrins. fluorine1.ru |

This shift towards PFAS-free reagents and innovative methodologies represents a significant step forward in sustainable chemical synthesis.

Implementation of Flow Chemistry Principles for Enhanced Safety and Efficiency in Fluorination

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, particularly for hazardous reactions like fluorination. rsc.orgresearchgate.net The use of modular flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product selectivity and yield. vapourtec.com

A key benefit of flow chemistry in fluorination is the enhanced safety profile. vapourtec.com Many fluorinating agents are toxic or highly reactive, and their handling in large quantities in batch reactors poses significant risks. vapourtec.com Flow reactors, with their small internal volumes, minimize the amount of hazardous material present at any given time. This contained environment is ideal for handling reagents like DAST (diethylaminosulfur trifluoride), which is volatile and moisture-sensitive. vapourtec.com

The principles of flow chemistry have been successfully applied to a variety of fluorination reactions:

Direct Fluorination: Continuous-flow reactors have been used for the direct fluorination of aromatic compounds, providing clean reactions. researchgate.net

Nucleophilic Fluorination: The use of DAST for the conversion of alcohols to fluorides has been demonstrated in flow systems, benefiting from the contained environment. vapourtec.com

Electrophilic Fluorination: Reagents like Selectfluor have been employed in flow reactors for the α-fluorination of carbonyl compounds. vapourtec.com

The integration of in-line purification techniques, such as scavenger resins, is another advantage of flow chemistry. vapourtec.com This allows for the removal of excess reagents and by-products in a continuous manner, yielding clean products without the need for traditional work-up procedures. vapourtec.com For instance, in the synthesis of fluorinated compounds using Selectfluor in a flow system, scavenger resins can be used to remove unreacted starting materials and by-products. vapourtec.com

The table below details the advantages of flow chemistry in the context of fluorination reactions relevant to the synthesis of this compound and its analogues.

| Feature | Advantage in Fluorination Reactions | Relevance to this compound Synthesis |

| Enhanced Safety | Minimizes the volume of hazardous reagents at any one time; contains toxic intermediates. vapourtec.com | Safe handling of potent fluorinating agents like DAST or Selectfluor. |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to higher selectivity and yield. | Optimization of reaction conditions for allylic fluorination or epoxide ring-opening. |

| Efficient Mixing | The high surface-area-to-volume ratio in microreactors improves mixing and mass transfer. nih.gov | Crucial for reactions involving multiple phases or sensitive reagents. |

| Scalability | Scaling up is achieved by running the system for longer periods or by parallelizing reactors. rsc.org | Facilitates the production of larger quantities of the target compound. |

| Integration | Allows for multi-step sequences and in-line purification without isolating intermediates. vapourtec.comnih.gov | A streamlined synthesis from a cyclohexene precursor to the final product. |

The combination of PFAS-free reagents with the enhanced safety and efficiency of flow chemistry provides a powerful and sustainable platform for the synthesis of this compound and other valuable fluorinated molecules. uva.nlsciencedaily.com

Reaction Mechanisms and Reactivity Studies of 4 Fluorocyclohex 3 En 1 Ol

Chemical Transformations of the Allylic Hydroxyl Functionality

The allylic hydroxyl group is a versatile site for various chemical modifications, including oxidation, reduction, and derivatization through esterification and etherification.

The oxidation of the secondary allylic alcohol in 4-Fluorocyclohex-3-en-1-ol to the corresponding ketone, 4-Fluorocyclohex-3-en-1-one, is a key transformation. Reagents that are effective for the oxidation of allylic alcohols without affecting the double bond are preferred. Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose, known for its mildness and selectivity in converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgyoutube.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). wikipedia.org The presence of the electron-withdrawing fluorine atom is not expected to significantly hinder this oxidation process at the remote alcohol position.

The general mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an E2 elimination to yield the ketone, water, and a reduced chromium species.

Table 1: Oxidation of this compound

| Reactant | Reagent | Solvent | Product |

|---|

The reduction of the allylic system in this compound primarily targets the carbon-carbon double bond. Catalytic hydrogenation is a common method for this transformation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂), the cyclohexene (B86901) ring can be saturated to yield 4-fluorocyclohexan-1-ol. This reaction typically proceeds via syn-addition of hydrogen across the double bond from the less sterically hindered face of the molecule. The result is the formation of a mixture of cis and trans diastereomers, with the relative ratio depending on the specific reaction conditions and the steric environment of the catalyst's surface. Alternative methods, such as transfer hydrogenation using a hydrogen donor in the presence of a transition metal catalyst, can also be employed for the reduction of the C=C bond in allylic alcohols. rsc.org

Table 2: Reduction of this compound

| Reactant | Reagent | Catalyst | Product |

|---|

The hydroxyl group of this compound readily undergoes esterification and etherification, which are fundamental reactions for alcohol derivatization.

Esterification: This process involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. For instance, reacting this compound with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) results in the formation of 4-fluorocyclohex-3-en-1-yl acetate. The base serves to neutralize the HCl byproduct. This transformation is valuable for installing a protecting group or for synthesizing biologically active ester derivatives. chemistryviews.org

Etherification: The formation of an ether can be achieved through various methods, with the Williamson ether synthesis being a classic approach. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield the corresponding ether, in this case, 4-fluoro-1-methoxycyclohex-3-ene. organic-chemistry.org

Table 3: Representative Esterification and Etherification Reactions

| Reaction Type | Reactant | Reagent(s) | Product |

|---|---|---|---|

| Esterification | This compound | Acetyl chloride, Pyridine | 4-Fluorocyclohex-3-en-1-yl acetate |

Reactivity of the Fluorinated Alkene System

The carbon-carbon double bond in this compound is electronically modified by the presence of the fluorine atom. Fluorine's strong inductive electron-withdrawing effect reduces the electron density of the alkene, making it less nucleophilic than a typical cyclohexene double bond. This has profound implications for its reactivity towards electrophiles and nucleophiles.

Electrophilic addition is a characteristic reaction of alkenes. byjus.com However, the electron-withdrawing nature of the fluorine atom deactivates the double bond in this compound towards attack by electrophiles. wikipedia.org Consequently, these reactions may require more forcing conditions compared to those with simple alkenes.

When an unsymmetrical electrophile like a hydrogen halide (HX) adds across the double bond, the regioselectivity is governed by the stability of the intermediate carbocation (Markovnikov's rule). byjus.com The fluorine atom strongly destabilizes a positive charge on an adjacent carbon atom (a β-carbocation). Therefore, the addition of a proton (H⁺) will occur at the carbon atom that avoids placing the resulting positive charge next to the fluorine. Protonation at C-3 would generate a carbocation at C-4, which is destabilized by the adjacent fluorine. Conversely, protonation at C-4 is electronically unfavorable. This deactivation suggests that such additions would be slow or require strong acid catalysts.

Table 4: Predicted Outcome of Electrophilic Addition of HBr

| Reactant | Reagent | Predicted Major Product | Rationale |

|---|

The electron-deficient nature of the fluorinated double bond makes it susceptible to attack by nucleophiles, a reactivity pattern that is the opposite of typical alkenes. researchgate.net This reaction is a form of conjugate or Michael addition. researchgate.net Strong nucleophiles can add to the double bond, with the attack preferentially occurring at the C-3 position, which is β to the electron-withdrawing fluorine atom. This addition would generate a carbanionic intermediate at C-4, which is stabilized by the adjacent fluorine atom. Subsequent protonation of this intermediate would yield the final product.

This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds at a position vinylogous to the fluorine atom.

Table 5: Generalized Nucleophilic Addition Reaction

| Reactant | Nucleophile (Nu⁻) | Predicted Product |

|---|

Cycloaddition Reactions Involving the Cyclohexene Ring

The cyclohexene moiety of this compound can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the double bond is significantly influenced by the electronic properties of the attached fluorine atom and the hydroxyl group. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density of the double bond. This generally makes the alkene more electron-deficient and potentially a better dienophile for reaction with electron-rich dienes.

Conversely, α-fluoro-α,β-unsaturated carbonyl compounds have been observed to be less reactive in Diels-Alder reactions compared to their non-fluorinated analogues. researchgate.net This suggests that the interplay of inductive and resonance effects, as well as steric factors, can lead to complex reactivity patterns. In the case of this compound, the fluorine atom is vinylic, and its influence would be primarily electronic.

Studies on other fluorinated alkenes have shown that they can be viable substrates for Diels-Alder reactions. For example, trifluorovinyl compounds react readily with various dienes to yield trifluorinated cyclohexene derivatives in a regiospecific manner. rsc.orgrsc.org Similarly, the reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes like 1,3-cyclohexadiene (B119728) has been used to prepare monofluorinated bicyclic systems. researchgate.net

The facial selectivity of cycloaddition to the this compound ring would be directed by the substituents. The incoming diene would likely approach from the face opposite to the quasi-axial hydroxyl group to minimize steric hindrance, leading to a specific diastereomer of the resulting bicyclic adduct.

Table 1: Comparison of Reactivity in Diels-Alder Reactions for Fluorinated and Non-Fluorinated Dienophiles (Note: This table presents data from analogous systems to illustrate general principles as direct data for this compound is not available.)

| Dienophile | Diene | Conditions | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl 2-fluoroacrylate | Cyclopentadiene | TiCl₄, CH₂Cl₂, -78 °C | exo-selective | Moderate | researchgate.net |

| Benzyl acrylate | Cyclopentadiene | TiCl₄, CH₂Cl₂, -78 °C | endo-selective | High | researchgate.net |

| α,β,β-Trifluoroacrylate | 1-Phenylbuta-1,3-diene | Toluene, reflux, 24h | Regiospecific | 74% | rsc.org |

Beyond the [4+2] cycloaddition, the double bond could potentially engage in 1,3-dipolar cycloadditions with dipoles such as nitrones or azomethine ylides to form five-membered heterocyclic rings fused to the cyclohexane (B81311) frame. wikipedia.orgresearchgate.net The regioselectivity of such reactions would be governed by the electronic polarization of the C=C bond induced by the fluorine atom and by frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. wikipedia.org

Intramolecular Reactivity and Rearrangement Pathways of this compound

The structure of this compound, containing an allylic alcohol and a vinylic fluoride (B91410), allows for several potential intramolecular reactions and rearrangements, particularly under acidic or basic conditions that activate the hydroxyl group.

One significant pathway involves the formation of an allylic carbocation. Protonation of the hydroxyl group followed by the loss of water would generate a carbocation at C-1. This cation is stabilized by resonance with the double bond, delocalizing the positive charge to C-3. This delocalized cation can then be attacked by a nucleophile at either position. If water or another nucleophile attacks at C-3, it could lead to an allylic rearrangement product.

Furthermore, reactions involving dehydroxyfluorination reagents on chiral allylic alcohols have shown that such transformations can proceed with a significant SN1 component via an allylic carbocation intermediate. st-andrews.ac.uk This suggests that under appropriate conditions, this compound could undergo rearrangement where the initial stereochemistry at C-1 is lost, and the incoming nucleophile adds to the most stable conformation of the carbocation intermediate.

Neighboring group participation (NGP) by the hydroxyl group is another plausible pathway. wikipedia.org For instance, the oxygen lone pair could attack the double bond in a concerted fashion, especially if a leaving group were present at C-4, to form a bicyclic ether intermediate (an epoxide). While the vinylic fluorine is a poor leaving group, this type of participation could be relevant in reactions where the double bond itself is attacked by an external electrophile. The hydroxyl group could then participate in the stabilization of the resulting cationic intermediate. Studies on fluorinated glucose derivatives have demonstrated that oxygen-containing protecting groups can engage in NGP, influencing the reactivity and stereochemical outcome of reactions at nearby centers. nih.gov

Influence of the Fluorine Atom on Reaction Pathways and Selectivity

The fluorine atom profoundly influences the reactivity of this compound through its potent electronic effects. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which polarizes the carbon-fluorine bond and adjacent sigma bonds. This effect deactivates the double bond towards electrophilic attack by reducing its electron density. Consequently, reactions such as acid-catalyzed hydration or hydrohalogenation would be expected to proceed at a slower rate compared to the non-fluorinated cyclohexenol (B1201834) analogue.

Conversely, this electron deficiency enhances the double bond's reactivity towards nucleophiles. The carbon atom at C-4 becomes more electrophilic and susceptible to nucleophilic vinylic substitution or Michael-type additions if a suitable electron-withdrawing group were conjugated to the double bond.

In reactions involving carbocation intermediates, the inductive effect of the vinylic fluorine atom is destabilizing. A carbocation at C-3 would be significantly destabilized by the adjacent electron-withdrawing fluorine. This would disfavor reaction pathways that involve the formation of a positive charge at this position, thereby influencing the regioselectivity of addition reactions and the pathways of rearrangements. For example, in an electrophilic addition, the formation of a carbocation at C-3 would be less favorable than at C-4 (if it were not for the vinylic position), directing the regiochemical outcome.

Table 2: Relative Reaction Rates Illustrating Electronic Effects of Fluorine (Note: This table contains generalized and comparative data to illustrate the principles discussed.)

| Reaction Type | Substrate | Relative Rate | Reason |

|---|---|---|---|

| Electrophilic Addition (e.g., HBr) | Fluorinated Alkene | Slower | -I effect of F deactivates the double bond. |

| Electrophilic Addition (e.g., HBr) | Non-fluorinated Alkene | Faster | Higher electron density in the double bond. |

| Nucleophilic Attack on C=C | Fluorinated Alkene | Faster | -I effect of F makes the double bond more electrophilic. |

| Nucleophilic Attack on C=C | Non-fluorinated Alkene | Slower | Lower electrophilicity of the double bond. |

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a critical impact on the stereochemical course of reactions. masterorganicchemistry.com In this compound, the key stereoelectronic feature is the C-F bond and its associated antibonding orbital, σ(C-F). The σ(C-F) orbital is a low-lying, good acceptor for electron density from neighboring donor orbitals.

This donor-acceptor interaction, a form of hyperconjugation, can influence the conformation of the molecule and the stereoselectivity of reactions. For example, in addition reactions, the incoming group may preferentially align to maximize overlap with the σ*(C-F) orbital in the transition state, leading to a specific diastereomer. In elimination reactions, the anti-periplanar alignment of a proton and the C-F bond would be electronically disfavored for E2 elimination due to the poor leaving group ability of fluoride, but stereoelectronic effects would still govern the transition state geometry of other pathways.

In reactions proceeding via a radical or carbocationic intermediate at a neighboring carbon, the C-F bond can influence stereoselectivity. The alignment of the C-F bond relative to the p-orbital of the intermediate affects its stability. For instance, the gauche effect, a well-documented stereoelectronic interaction, describes the tendency of electronegative substituents to adopt a gauche rather than an anti conformation. st-andrews.ac.uk In the context of a reaction transition state, such preferences can dictate the direction of attack of an incoming reagent. If a reaction proceeds through an intermediate with a developing p-orbital at C-1 or C-2, the orientation of the C-F bond at C-4 could influence the facial selectivity of a subsequent nucleophilic attack by stabilizing one face of the intermediate over the other through orbital overlap.

Stereochemical and Conformational Analysis of 4 Fluorocyclohex 3 En 1 Ol

Chirality and Stereoisomerism within the 4-Fluorocyclohex-3-en-1-ol Framework

The molecular structure of this compound contains a single chiral center at the C-1 position, where the hydroxyl group is attached. The carbon atom at C-4, bonded to the fluorine atom, is part of a double bond and is therefore sp² hybridized and not a stereocenter.

The presence of the C-1 stereocenter means the molecule is chiral and can exist as a pair of enantiomers: (R)-4-Fluorocyclohex-3-en-1-ol and (S)-4-Fluorocyclohex-3-en-1-ol. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The physical and chemical properties of the enantiomers are identical, except in their interactions with other chiral entities.

| Stereoisomer | Configuration at C-1 | Relationship |

|---|---|---|

| (R)-4-Fluorocyclohex-3-en-1-ol | R | Enantiomers |

| (S)-4-Fluorocyclohex-3-en-1-ol | S |

Conformational Preferences of Fluorinated Cyclohexene (B86901) Rings

The introduction of a double bond within the six-membered ring forces the molecule to adopt non-chair conformations to alleviate ring strain. The conformational landscape of this compound is primarily dictated by the interplay between the steric and stereoelectronic effects of its substituents.

Analysis of Chair and Half-Chair Conformations in Fluorinated Cyclohexenes

Unlike cyclohexane (B81311), which predominantly adopts a chair conformation, cyclohexene and its derivatives exist almost exclusively in a half-chair conformation. lookchem.com This conformation minimizes the angle and torsional strain introduced by the two planar sp² hybridized carbon atoms of the double bond. libretexts.org The ring can flex through a higher-energy boat-like transition state to interconvert between two different half-chair forms. lookchem.comwikipedia.orgvisualizeorgchem.com

For a 4-substituted cyclohexene like this compound, the fluorine and hydroxyl groups can occupy either a pseudo-axial or a pseudo-equatorial position. Generally, bulky substituents prefer the pseudo-equatorial position to minimize steric interactions. lookchem.com However, the small size of fluorine means that steric hindrance is less of a deciding factor compared to stereoelectronic effects.

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | ~5.5 | Less Stable |

| Boat | ~6.9 | Unstable |

| Half-Chair | ~10 | Least Stable (Transition State) |

Note: Values are for unsubstituted cyclohexane and serve as a general reference for ring strain concepts. wikipedia.orgmasterorganicchemistry.com The half-chair is the ground state for cyclohexene.

Impact of Fluorine on Ring Dynamics and Pseudorotation Processes

The presence of the fluorine atom influences the energy barrier for the ring-flip interconversion between the two half-chair conformations. Variable-temperature NMR studies on 4-halocyclohexenes have determined the barriers to this interconversion. For 4-fluorocyclohexene, the free energy of activation (ΔG‡) is approximately 5.3 kcal/mol. lookchem.com This barrier is influenced by the electronic properties of the C-F bond and its interactions with the rest of the ring during the transition through the boat-like state.

The term pseudorotation describes the way the "pucker" of the ring can move around the non-planar portion of the molecule. The electronegative fluorine atom can affect the electron distribution in the ring, thereby influencing the potential energy surface of this dynamic process.

Stereoelectronic Effects of the C-F Bond on Molecular Conformation

The conformation of organofluorine compounds is significantly influenced by stereoelectronic effects associated with the highly polarized C-F bond. nih.gov These effects, including hyperconjugation and electrostatic interactions, can often override steric considerations, leading to counter-intuitive conformational preferences. beilstein-journals.orgresearchgate.net

In fluorinated cyclohexanes, it has been observed that an axial C-F bond can be favored over an equatorial one. acs.orgnih.gov This preference is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from an anti-periplanar σ C-H or σ C-C bond into the low-lying σ* C-F antibonding orbital. nih.govresearchgate.net

Principles of Diastereoselective and Enantioselective Control in Related Reactions

While specific reaction data for this compound is limited, the principles of stereocontrol in analogous fluorinated cyclic systems are well-established. The inherent chirality and functional groups of the molecule can be exploited to direct the stereochemical outcome of chemical transformations.

Substrate-Controlled Stereoselectivity in Fluorinated Cyclic Systems

Substrate-controlled reactions rely on the existing structural features of a molecule to favor the formation of one stereoisomer over another. In the case of this compound, both the fluorine and the hydroxyl group can act as directing groups.

Directing Effect of the Hydroxyl Group: The hydroxyl group can direct reagents to one face of the molecule through hydrogen bonding or by coordinating to a metal catalyst. For example, in an epoxidation reaction of the double bond, a reagent like m-CPBA would likely be directed by the allylic alcohol to attack the double bond from the same face (syn), leading to a high degree of diastereoselectivity.

Influence of the Fluorine Atom: The electronic properties of the fluorine atom can influence the facial selectivity of reactions. Its strong electron-withdrawing nature can polarize the double bond, making one face more or less electron-rich and thus more or less susceptible to attack by electrophilic or nucleophilic reagents. The fluorine atom's presence can lead to diastereodivergence, where its stereoelectronic influence overrides that of other directing groups, resulting in a reversal of the expected stereochemical outcome. nih.gov

The combination of these effects allows for the synthesis of complex fluorinated molecules with multiple, well-defined stereocenters, which is a significant challenge in synthetic chemistry. researchgate.netrsc.org The strategic placement of fluorine is a powerful tool for controlling molecular conformation and, by extension, reactivity and stereoselectivity. nih.govnih.gov

Reagent- and Catalyst-Controlled Stereoselectivity

The stereoselective synthesis of this compound, yielding specific stereoisomers, can be achieved through modern synthetic methodologies that employ chiral reagents or catalysts. These methods are designed to control the three-dimensional arrangement of atoms during the formation of the molecule.

Directed Catalytic Asymmetric Fluorination:

One plausible approach involves the directed catalytic asymmetric fluorination of a cyclohexenol (B1201834) precursor. In this strategy, a chiral catalyst system, often a transition metal complex with a chiral ligand, is used to deliver a fluorine atom to one face of the double bond preferentially. For instance, a chiral phosphoric acid catalyst can be used in conjunction with a boronic acid directing group and an electrophilic fluorine source like Selectfluor. The boronic acid temporarily coordinates to the hydroxyl group of the cyclohexenol, positioning the chiral catalyst to direct the fluorinating agent to a specific face of the molecule. The choice of the chiral catalyst (e.g., (R)- or (S)-TRIP) can determine which enantiomer of the product is formed.

Asymmetric Hydrogenation of a Fluorinated Precursor:

An alternative strategy begins with a fluorinated allylic alcohol precursor that is then subjected to asymmetric hydrogenation. An iridium catalyst bearing a chiral phosphine (B1218219) ligand can be employed to deliver hydrogen atoms to the double bond with high enantioselectivity. This method is effective for a range of fluorinated allylic alcohols, providing access to chiral 1,2-fluorohydrins. By carefully selecting the chiral ligand on the iridium catalyst, it is possible to control the stereochemistry of the resulting saturated centers.

Palladium-Catalyzed Asymmetric Allylic Fluorination:

A palladium-catalyzed approach can also be envisioned, starting from a suitable allylic precursor, such as an allylic chloride. In the presence of a palladium(0) catalyst and a chiral bisphosphine ligand (e.g., a Trost ligand), a nucleophilic fluoride (B91410) source like silver fluoride (AgF) can displace the leaving group. This reaction proceeds through a palladium-allyl intermediate, and the chiral ligand environment dictates the facial selectivity of the fluoride attack, leading to the formation of an enantioenriched allylic fluoride.

These methods offer powerful tools for controlling the stereochemical outcome of the synthesis of this compound, allowing for the preparation of specific diastereomers and enantiomers, which is crucial for various applications in medicinal chemistry and materials science.

| Method | Catalyst/Reagent | Precursor | Key Principle |

| Directed Catalytic Asymmetric Fluorination | Chiral Phosphoric Acid, Boronic Acid, Selectfluor | Cyclohexenol | In situ directing group guides the chiral catalyst for facial-selective fluorination. |

| Asymmetric Hydrogenation | Iridium-Chiral Phosphine Complex | Fluorinated Allylic Alcohol | Chiral catalyst environment controls the stereoselective addition of hydrogen. |

| Palladium-Catalyzed Asymmetric Allylic Fluorination | Palladium(0), Chiral Bisphosphine Ligand, AgF | Allylic Chloride | Chiral ligand on palladium controls the stereochemistry of nucleophilic fluoride attack. |

Analysis of Hydrogen Bonding Interactions Involving Fluorine and Hydroxyl Groups

The presence of both a hydroxyl group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) within the this compound molecule allows for the possibility of intramolecular hydrogen bonding. These interactions can significantly influence the conformational preferences of the molecule.

Evidence from Analogous Systems:

Studies on other fluorohydrins have provided evidence for the existence of intramolecular OH···F hydrogen bonds. nih.gov In acyclic saturated γ-fluorohydrins, the presence of such bonds has been demonstrated through NMR spectroscopy and computational studies. nih.gov The strength of these interactions is dependent on the relative stereochemistry of the hydroxyl and fluoro groups. For instance, in syn- and anti-4-fluoropentan-2-ol, different strengths of the OH···F interaction were observed, highlighting the importance of the spatial arrangement of the functional groups. nih.gov

Conformational Dependence of Hydrogen Bonding:

In this compound, the formation of an intramolecular hydrogen bond is highly dependent on the conformation of the cyclohexene ring and the relative orientation of the substituents. For a hydrogen bond to form, the hydroxyl proton and the fluorine atom must be in close proximity. This is more likely to occur in specific conformers where the geometry is favorable.

For example, in a conformation where the hydroxyl group is in a pseudo-axial orientation, the proton may be able to approach the fluorine atom, which is also in a suitable position. The strength of this interaction would be influenced by the O-H···F distance and the O-H···F angle.

Spectroscopic and Computational Analysis:

The presence and strength of intramolecular hydrogen bonds in this compound can be investigated using a combination of experimental and computational methods.

NMR Spectroscopy: One of the key techniques is the measurement of through-space scalar coupling constants (1hJHF) between the hydroxyl proton and the fluorine atom. The magnitude of this coupling is indicative of the proximity of the two atoms and, by extension, the presence of a hydrogen bond. Temperature-dependent NMR studies can also provide insights into the thermodynamics of the conformational equilibrium and the hydrogen bonding interaction. nih.gov

Infrared (IR) Spectroscopy: The O-H stretching frequency in the IR spectrum can also be informative. In the presence of an intramolecular hydrogen bond, the O-H stretching band is typically broadened and shifted to a lower frequency compared to the free O-H stretch.

Computational Chemistry: Density Functional Theory (DFT) and other high-level computational methods can be used to model the different conformers of this compound and to calculate the energies of the conformers with and without intramolecular hydrogen bonds. nih.gov These calculations can also provide geometric parameters such as the O-H···F distance and angle, as well as theoretical NMR coupling constants that can be compared with experimental data. nih.gov

The interplay between steric effects, allylic strain, and potential intramolecular hydrogen bonding ultimately determines the preferred conformation of this compound in different environments.

| Interaction Parameter | Description | Expected Observation for H-Bonding |

| 1hJHF NMR Coupling | Through-space scalar coupling between the hydroxyl proton and fluorine. | A measurable coupling constant, with the magnitude dependent on the H-F distance. nih.gov |

| O-H IR Stretch | Vibrational frequency of the hydroxyl bond. | Broadening and a shift to lower wavenumber compared to a non-hydrogen-bonded OH group. |

| O-H···F Distance | Calculated distance between the hydroxyl proton and the fluorine atom. | Significantly shorter than the sum of the van der Waals radii of hydrogen and fluorine. nih.gov |

| Conformational Energy | Relative stability of different molecular conformations. | Conformations allowing for hydrogen bonding are stabilized compared to those that do not. |

Theoretical and Computational Investigations of 4 Fluorocyclohex 3 En 1 Ol

Quantum Chemical Calculations for Structural Elucidation

Density Functional Theory (DFT) Studies of Molecular Geometries and Energetics

No specific DFT studies on 4-Fluorocyclohex-3-en-1-ol are present in the current body of scientific literature. Such a study would be anticipated to explore the various possible chair, boat, and twist-boat conformations, determining their relative stabilities. Key parameters like bond lengths, bond angles, and dihedral angles for the lowest energy conformers would be calculated. The electronic properties, including orbital energies (HOMO-LUMO gap) and molecular electrostatic potential maps, would also be a subject of such an investigation.

Ab Initio Methods for Conformational Analysis and Energy Landscapes

Similarly, there are no published ab initio studies dedicated to the conformational analysis of this compound. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would provide a more accurate description of the electron correlation effects and, consequently, a more reliable energy landscape of the molecule's various conformations.

Mechanistic Insights through Computational Chemistry

Transition State Analysis of Fluorination and Rearrangement Reactions

The absence of computational studies on this compound means that there has been no transition state analysis for reactions involving this molecule, such as its formation via fluorination of a precursor or its subsequent rearrangement reactions. Such analyses are crucial for understanding the kinetics and thermodynamics of chemical transformations.

Elucidation of Reaction Pathways and Energy Profiles

Without dedicated computational research, the reaction pathways and associated energy profiles for the synthesis or reactivity of this compound have not been elucidated from a theoretical standpoint.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are often employed to predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) to aid in the experimental characterization of molecules. However, no such predictive studies for this compound have been reported.

Calculation of Nuclear Magnetic Resonance (NMR) Coupling Constants (nJ(F,H), nJ(F,C), nJ(F,F))

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The through-bond spin-spin coupling constants (J-couplings) involving the fluorine nucleus are particularly informative about the molecular geometry and electronic environment. Computational methods, primarily based on Density Functional Theory (DFT), have become indispensable for the accurate prediction of these parameters. nih.govresearchgate.net

The calculation of nJ(F,H) and nJ(F,C) coupling constants in this compound would reveal crucial details about its conformational preferences and the electronic effects of the fluorine atom. The magnitude of these couplings is highly dependent on the number of intervening bonds (n), the dihedral angles between the coupled nuclei, and the hybridization of the atoms in the coupling pathway.

For instance, the geminal coupling (2JCF) and vicinal couplings (3JCF and 3JHF) are expected to be particularly sensitive to the stereochemical relationship between the fluorine atom and the adjacent protons and carbons. Theoretical calculations can provide values for these couplings in different possible conformations of the cyclohexene (B86901) ring, aiding in the assignment of experimental NMR spectra.

While this compound contains only one fluorine atom, precluding intramolecular nJ(F,F) couplings, computational studies on polyfluorinated analogues could provide insight into through-space and through-bond fluorine-fluorine interactions.

Below is a hypothetical table of calculated NMR coupling constants for a plausible conformation of this compound, based on typical values for similar fluorinated cyclic systems.

| Coupling Constant | Number of Bonds (n) | Atom 1 | Atom 2 | Calculated Value (Hz) |

| 1JCF | 1 | C4 | F | -180 to -250 |

| 2JCF | 2 | C3 | F | 15 to 25 |

| 2JCF | 2 | C5 | F | 18 to 28 |

| 3JCF | 3 | C2 | F | 2 to 8 |

| 3JCF | 3 | C6 | F | 3 to 9 |

| 3JHF | 3 | H at C3 | F | 5 to 15 |

| 3JHF | 3 | H at C5 | F | 20 to 35 (axial-axial) |

| 4JHF | 4 | H at C2 | F | -2 to 3 |

| 4JHF | 4 | H at C6 | F | -3 to 2 |

Note: These values are illustrative and would require specific DFT calculations for this compound for precise prediction.

Prediction of Vibrational and Electronic Spectroscopy Data

Computational quantum chemistry is a powerful tool for predicting the vibrational and electronic spectra of molecules. These theoretical predictions are invaluable for interpreting experimental data obtained from techniques such as infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy: The vibrational modes of this compound can be calculated using methods like DFT. These calculations yield the frequencies and intensities of the fundamental vibrational transitions, which correspond to the peaks observed in IR and Raman spectra. Each vibrational mode can be visualized as a specific motion of the atoms, such as stretching, bending, or torsional motions.

Key vibrational modes for this compound would include:

O-H stretch: A strong, broad band in the IR spectrum, typically in the region of 3200-3600 cm-1.

C=C stretch: A mode of medium intensity around 1650-1680 cm-1.

C-F stretch: A strong absorption, expected in the 1000-1100 cm-1 region.

C-O stretch: A band of moderate to strong intensity between 1050 and 1150 cm-1.

A theoretical vibrational frequency table for this compound would resemble the following:

| Vibrational Mode | Calculated Frequency (cm-1) | Predicted IR Intensity |

| O-H stretch | ~3400 | High |

| C-H stretch (alkenyl) | ~3050 | Medium |

| C-H stretch (aliphatic) | ~2900-2980 | Medium |

| C=C stretch | ~1665 | Medium |

| C-O stretch | ~1100 | High |

| C-F stretch | ~1050 | High |

Note: These are representative values. Actual calculations would provide a full list of vibrational modes and their corresponding frequencies and intensities.

Electronic Spectroscopy: Theoretical calculations can also predict the electronic transitions of a molecule, which are observed in UV-Vis spectroscopy. These transitions involve the excitation of an electron from a lower energy molecular orbital to a higher energy one. For this compound, the most likely electronic transition would be a π → π* transition associated with the carbon-carbon double bond. The presence of the fluorine and hydroxyl groups would be expected to cause a slight shift in the absorption maximum compared to unsubstituted cyclohexene.

Analysis of Electronic Effects of Fluorine within the Molecular Structure

The high electronegativity of fluorine profoundly influences the electronic structure of organic molecules. nih.gov These effects can be dissected into charge distribution and orbital interactions.

Charge Distribution and Electrostatic Potential Maps

The introduction of a highly electronegative fluorine atom at the C4 position of the cyclohexene ring induces a significant polarization of the C-F bond. This results in a partial negative charge (δ-) on the fluorine atom and a partial positive charge (δ+) on the carbon atom to which it is attached. This inductive effect propagates through the carbon framework, influencing the charge distribution throughout the molecule.

Electrostatic Potential (ESP) Maps: A powerful way to visualize the charge distribution is through the calculation of the molecular electrostatic potential map. walisongo.ac.id The ESP map is plotted on the electron density surface of the molecule, with colors indicating the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP map would be expected to show:

A region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons.

A region of negative potential around the fluorine atom, though generally less intense than that of the oxygen.

Regions of positive potential around the hydroxyl proton and the protons on the carbon atoms adjacent to the electronegative fluorine and oxygen atoms.

The π-system of the double bond would also exhibit a region of electron density.

Orbital Interactions and Hyperconjugative Effects

Beyond simple inductive effects, the fluorine atom participates in more subtle orbital interactions that can be elucidated through methods like Natural Bond Orbital (NBO) analysis. faccts.de These interactions involve the delocalization of electron density from occupied orbitals to unoccupied orbitals.

Hyperconjugation: A key electronic interaction in fluorinated organic compounds is hyperconjugation. This can involve the donation of electron density from a C-H or C-C σ bonding orbital into an adjacent empty or partially filled orbital. In the case of this compound, several hyperconjugative interactions involving the C-F bond are possible:

σC-H → σC-F:* Donation of electron density from adjacent C-H sigma bonds into the antibonding orbital of the C-F bond. This interaction can weaken the C-H bonds and influence the conformation of the ring.

σC-C → σC-F:* Similar donation from C-C sigma bonds within the ring.

nF → σC-C:* Donation from the lone pairs of the fluorine atom into adjacent C-C antibonding orbitals. This "back-donation" is a topic of ongoing discussion but is thought to be a factor in the unique properties of organofluorine compounds. nih.gov

Advanced Spectroscopic Characterization Techniques for 4 Fluorocyclohex 3 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 4-Fluorocyclohex-3-en-1-ol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.

¹H NMR for Proton Environment and Coupling Analysis

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The spectrum would show distinct signals for the hydroxyl proton (-OH), the carbinol proton (H-1), the vinylic proton (H-3), and the various methylene protons (H-2, H-5, H-6). The chemical shift (δ) of each proton is influenced by its electronic environment. For instance, the vinylic proton H-3 would appear at a higher chemical shift compared to the aliphatic protons due to the deshielding effect of the double bond.

Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets. The coupling constants (J-values) provide valuable information about the dihedral angles between protons, aiding in conformational analysis. For example, the coupling between H-1 and its neighboring protons on C-2 and C-6 would reveal its axial or equatorial orientation.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-1 | 3.8 - 4.2 | m | J(H-1, H-2), J(H-1, H-6) |

| H-2 | 1.8 - 2.4 | m | J(H-2, H-1), J(H-2, H-3) |

| H-3 | 5.5 - 6.0 | m | J(H-3, H-2), J(H-3, F-4) |

| H-5 | 2.1 - 2.7 | m | J(H-5, H-6), J(H-5, F-4) |

| H-6 | 1.6 - 2.2 | m | J(H-6, H-1), J(H-6, H-5) |

¹³C NMR for Carbon Skeleton and Fluorine Vicinity Characterization

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of its substituents. The olefinic carbons (C-3 and C-4) would resonate at lower field (higher ppm) compared to the sp³-hybridized carbons. The carbon bearing the hydroxyl group (C-1) would also be shifted downfield.

The presence of the fluorine atom significantly influences the chemical shifts of nearby carbons. The carbon directly bonded to fluorine (C-4) will show a large C-F coupling constant (¹JCF). Carbons two (C-3, C-5) and three (C-2, C-6) bonds away will also exhibit smaller, but observable, coupling constants (²JCF and ³JCF), providing key evidence for the fluorine's location.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling Constant (Hz) |

|---|---|---|

| C-1 | 65 - 75 | ³JCF (small) |

| C-2 | 30 - 40 | ³JCF (small) |

| C-3 | 120 - 130 | ²JCF (5-15) |

| C-4 | 145 - 155 | ¹JCF (230-250) |

| C-5 | 30 - 40 | ²JCF (15-25) |

¹⁹F NMR for Fluorine Environment and Coupling Patterns

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. The spectrum for this compound would show a single signal, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a vinylic fluoride (B91410).

This signal would be split into a complex multiplet due to coupling with nearby protons, primarily the vinylic proton H-3 (²JHF) and the allylic protons on C-5 (³JHF). The magnitude of these coupling constants is crucial for confirming the structural assignment.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A cross-peak between two proton signals indicates that they are coupled. For this compound, COSY would show correlations between H-1 and the H-2/H-6 protons, between the H-2 protons and H-3, and between the H-5 and H-6 protons, tracing the proton connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would confirm the molecular formula C₆H₉FO.

The fragmentation pattern offers structural clues. Common fragmentation pathways for this molecule would likely include:

Loss of water ([M - H₂O]⁺): A common fragmentation for alcohols.

Loss of hydrogen fluoride ([M - HF]⁺): Characteristic for fluorinated compounds.

Retro-Diels-Alder reaction: The cyclohexene (B86901) ring could undergo a retro-Diels-Alder cleavage, breaking the ring into two smaller fragments, which can provide evidence for the position of the double bond.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 116 | [M]⁺ (Molecular Ion) |

| 98 | [M - H₂O]⁺ |

| 96 | [M - HF]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of functional groups.

O-H stretch: A broad and strong absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C-H stretches: Absorptions for sp² C-H (vinylic) would appear just above 3000 cm⁻¹, while those for sp³ C-H (aliphatic) would be just below 3000 cm⁻¹.

C=C stretch: A medium intensity band around 1640-1680 cm⁻¹ would confirm the presence of the carbon-carbon double bond.

C-F stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹, would be indicative of the carbon-fluorine bond.

C-O stretch: A strong band in the range of 1050-1150 cm⁻¹ would correspond to the C-O single bond of the alcohol.

Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, which is often strong in the Raman spectrum due to the change in polarizability during the vibration.

Table 4: Key IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3200 - 3600 (Broad) |

| C=C-H | Stretch | > 3000 |

| C-C-H | Stretch | < 3000 |

| C=C | Stretch | 1640 - 1680 |

| C-O | Stretch | 1050 - 1150 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unambiguous information about bond lengths, bond angles, and conformational details, which are crucial for a comprehensive understanding of a molecule's structure and reactivity. In the context of this compound, while a specific crystal structure is not publicly available, the application of X-ray crystallography to closely related fluorinated cyclohexane (B81311) derivatives provides significant insights into the expected structural features and the methodologies for determining absolute configuration.

The solid-state structure of cyclic compounds, such as this compound, is of particular interest as it reveals the preferred conformation of the ring system and the nature of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. For fluorinated organic molecules, the introduction of the highly electronegative fluorine atom can significantly influence these properties.

Research on fluorinated cyclohexanes has demonstrated the profound impact of fluorine substitution on the molecule's polarity and crystal packing. For instance, the all-syn isomer of 1,2,4,5-tetrafluorocyclohexane has been synthesized and characterized by X-ray crystallography, revealing a particularly polar cyclohexane analogue with differentially polarized faces rsc.orgnih.govresearchgate.net. The alignment of C-F bonds can lead to a large molecular dipole moment, which in turn governs the intermolecular packing in the solid state nih.gov. These studies underscore the importance of X-ray diffraction in understanding the nuanced structural effects of fluorination.

The determination of the absolute configuration of chiral centers is another critical application of X-ray crystallography wikipedia.org. For a chiral molecule like this compound, which can exist as a pair of enantiomers, establishing the absolute stereochemistry is essential. This is most reliably achieved through single-crystal X-ray diffraction, often by utilizing anomalous dispersion effects when a heavy atom is present in the structure or by crystallizing the compound with a chiral reference molecule. While alternative techniques such as vibrational circular dichroism exist, X-ray crystallography is considered the gold standard when a suitable single crystal can be obtained researchgate.net.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision.

While specific crystallographic data for this compound is not available, the table below illustrates the typical crystallographic data obtained from an X-ray diffraction experiment on a related fluorinated cyclohexane derivative. This data provides a comprehensive picture of the crystal's geometry and the arrangement of molecules within it.

| Parameter | Description | Example Value (for a related compound) |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group is a mathematical description of the symmetry of the crystal structure. | P2₁/c |

| a (Å) | The length of the 'a' axis of the unit cell. | 5.891(2) |

| b (Å) | The length of the 'b' axis of the unit cell. | 14.234(5) |

| c (Å) | The length of the 'c' axis of the unit cell. | 8.765(3) |

| α (°) | The angle between the 'b' and 'c' axes. | 90 |

| β (°) | The angle between the 'a' and 'c' axes. | 109.45(3) |

| γ (°) | The angle between the 'a' and 'b' axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 693.8(4) |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.543 |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 4.2 |

Synthetic Applications and Building Block Utility of 4 Fluorocyclohex 3 En 1 Ol

4-Fluorocyclohex-3-en-1-ol as a Versatile Synthetic Intermediate in Organic Synthesis

The utility of this compound as a versatile synthetic intermediate stems from the distinct reactivity of its functional groups. The hydroxyl group can be readily oxidized to a ketone, protected to mask its reactivity, or converted into a good leaving group to facilitate substitution reactions. Simultaneously, the fluoroalkene moiety offers a site for various addition reactions, allowing for the introduction of further complexity and functionality. This dual reactivity enables a modular approach to the synthesis of diverse fluorinated cyclohexanoids.

Utilization in the Preparation of Fluorinated Cyclohexanone (B45756) Derivatives